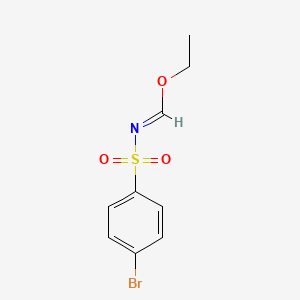
ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate is an organic compound with a unique structure that includes a bromophenyl group and a sulfonylmethanimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate involves its interaction with specific molecular targets. The sulfonylmethanimidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate can be compared with other similar compounds, such as:
4-Bromophenyl ethyl sulfone: Similar structure but lacks the methanimidate group.
4-Bromophenyl sulfonamide: Contains a sulfonamide group instead of a sulfonylmethanimidate group.
4-Bromophenyl sulfonyl chloride: Precursor to the target compound, used in its synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10BrNO3S |
|---|---|
Poids moléculaire |
292.15 g/mol |
Nom IUPAC |
ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-14-7-11-15(12,13)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3/b11-7+ |
Clé InChI |
ZWIQWKIKBWWGKZ-YRNVUSSQSA-N |
SMILES isomérique |
CCO/C=N/S(=O)(=O)C1=CC=C(C=C1)Br |
SMILES canonique |
CCOC=NS(=O)(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


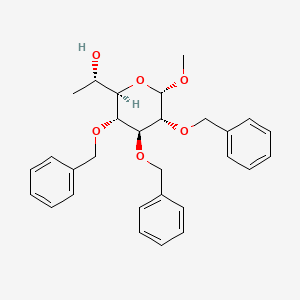

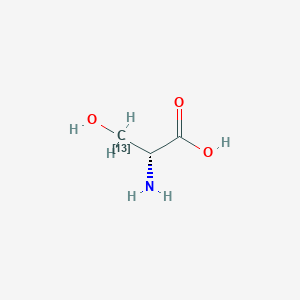


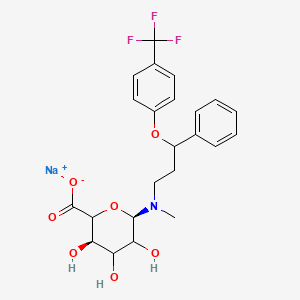
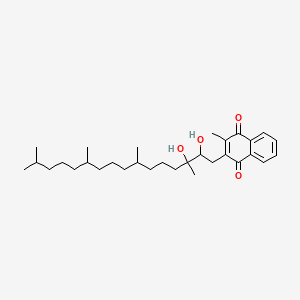
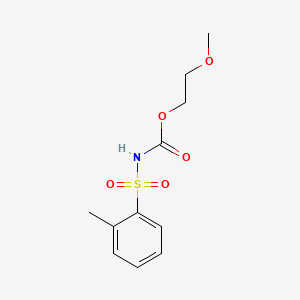


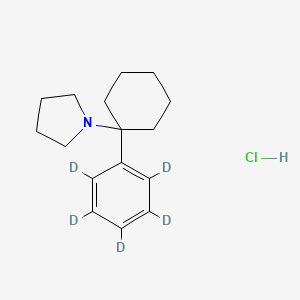
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)


